molecular formula C5H6O2S B14682995 4-Hydroxy-5-methyl-3(2H)-thiophenone CAS No. 26494-09-7

4-Hydroxy-5-methyl-3(2H)-thiophenone

Cat. No.: B14682995
CAS No.: 26494-09-7
M. Wt: 130.17 g/mol
InChI Key: GIVVLEIYPVKDNV-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-3(2H)-thiophenone is an organic compound with the molecular formula C5H6O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-3(2H)-thiophenone can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. Another method involves the cyclization of a precursor compound containing the necessary functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-3(2H)-thiophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 4-oxo-5-methyl-3(2H)-thiophenone.

    Reduction: Formation of 5-methyl-3(2H)-thiophenone.

    Substitution: Formation of derivatives with different functional groups at the 5-position.

Scientific Research Applications

4-Hydroxy-5-methyl-3(2H)-thiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-3(2H)-thiophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiophene ring can also play a role in the compound’s chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-methyl-3(2H)-furanone: A similar compound with an oxygen atom in place of the sulfur atom.

    5-Methyl-3(2H)-thiophenone: Lacks the hydroxyl group present in 4-Hydroxy-5-methyl-3(2H)-thiophenone.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

26494-09-7

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

4-hydroxy-5-methylthiophen-3-one

InChI

InChI=1S/C5H6O2S/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3

InChI Key

GIVVLEIYPVKDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CS1)O

Origin of Product

United States

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